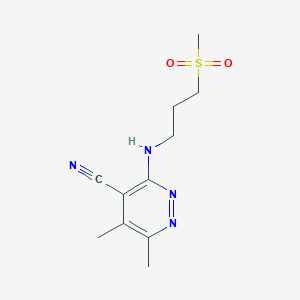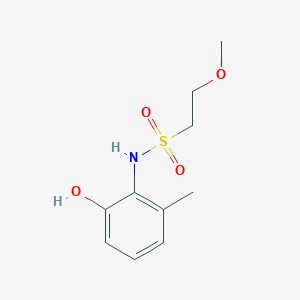![molecular formula C15H19NO4S B7588571 3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is also known as MTSET, and its chemical formula is C13H19NO4S.
Mecanismo De Acción
MTSET is a thiol-reactive compound that can modify cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can alter the protein's function. The modification can be reversible or irreversible, depending on the specific cysteine residue and the experimental conditions. MTSET can also affect the redox state of cysteine residues and the protein's interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTSET depend on the specific protein being modified. MTSET has been shown to affect the function of ion channels, transporters, and enzymes. For example, MTSET can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by modifying a cysteine residue in the channel's pore. MTSET can also modify the activity of the Na+/K+-ATPase transporter by modifying a cysteine residue in the transporter's transmembrane domain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSET has several advantages for scientific research. It is a relatively small molecule that can easily penetrate cells and interact with proteins. It is also a specific reagent that can target cysteine residues in proteins. However, there are some limitations to using MTSET. The modification of cysteine residues can alter the protein's function in unpredictable ways, and the effects may not be relevant to the protein's natural function. Additionally, the modification can be irreversible, which can limit the ability to study the protein's function in its natural state.
Direcciones Futuras
There are several future directions for research on MTSET. One potential area of study is the development of more specific and reversible reagents for protein modification. Another area of study is the use of MTSET in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete understanding of protein structure and function. Additionally, MTSET can be used to study the effects of oxidative stress on proteins and cells, which may have implications for various diseases and aging. Finally, MTSET can be used to study the effects of environmental toxins on proteins and cells, which may provide insights into the mechanisms of toxicity.
Métodos De Síntesis
MTSET can be synthesized by reacting 3-mercapto-3-methylbutanoic acid with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been used in several studies to obtain MTSET for research purposes.
Aplicaciones Científicas De Investigación
MTSET has been used in various scientific research studies, particularly in the field of biochemistry. It is commonly used as a reagent for site-directed mutagenesis and protein modification. MTSET can be used to modify cysteine residues in proteins, which can alter the protein's function and provide insights into its structure and mechanism of action. Additionally, MTSET has been used to study ion channels, transporters, and enzymes.
Propiedades
IUPAC Name |
3-[[2-(3-methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-3-4-11(7-12(10)20-2)8-13(17)16-15(14(18)19)5-6-21-9-15/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWIIVATGIURTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2(CCSC2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)




![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)



![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)

![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)